(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036486
InChI: InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3
SMILES:
Molecular Formula: C8H7BClFO4
Molecular Weight: 232.40 g/mol

(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC18036486

Molecular Formula: C8H7BClFO4

Molecular Weight: 232.40 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid -

Specification

Molecular Formula C8H7BClFO4
Molecular Weight 232.40 g/mol
IUPAC Name (5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid
Standard InChI InChI=1S/C8H7BClFO4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3
Standard InChI Key QCYNUCBSIDCZPL-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with chlorine at position 5, fluorine at position 2, and a methoxycarbonyl group at position 4. The boronic acid moiety (–B(OH)₂) is attached to the aromatic ring, enabling participation in transition-metal-catalyzed reactions. Its IUPAC name, (5-chloro-2-fluoro-4-methoxycarbonylphenyl)boronic acid, reflects this substitution pattern.

Table 1: Physicochemical Properties of (5-Chloro-2-fluoro-4-(methoxycarbonyl)phenyl)boronic Acid

PropertyValueSource
Molecular FormulaC₈H₇BClFO₄
Molecular Weight232.40 g/mol
Canonical SMILESB(C1=CC(=C(C=C1F)C(=O)OC)Cl)(O)O
InChI KeyQCYNUCBSIDCZPL-UHFFFAOYSA-N
Hazard StatementsH302, H315, H319

The presence of electron-withdrawing groups (chlorine, fluorine, and methoxycarbonyl) enhances the electrophilicity of the boron center, facilitating nucleophilic reactions .

Synthesis and Reactivity

Synthetic Routes

The compound can be synthesized via sequential functionalization of a phenylboronic acid precursor. A representative approach involves:

  • Borylation: Reaction of a halogenated benzene derivative with a boron source (e.g., bis(pinacolato)diboron) via Miyaura borylation .

  • Esterification: Introduction of the methoxycarbonyl group using methyl chloroformate under basic conditions.

A documented protocol for a related compound, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, employs palladium catalysis (Pd(dppf)Cl₂·DCM) and potassium acetate in 1,4-dioxane at 90°C . Adapting this method could yield the target compound after hydrolysis of the boronate ester.

Table 2: Key Reaction Conditions for Boronate Ester Synthesis

Reagent/ConditionRoleExample from Literature
Bis(pinacolato)diboronBoron source
Pd(dppf)Cl₂·DCMCatalyst
KOAcBase
1,4-DioxaneSolvent

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The chlorine and fluorine substituents in this compound may direct regioselectivity during coupling. For instance, in a GlaxoSmithKline study, a similar boronic acid MIDA ester underwent cross-coupling with a benzothiophene-derived boronate to yield biaryl products .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

Boronic acids are increasingly utilized in protease inhibitors (e.g., bortezomib) due to their reversible binding with catalytic serine residues. The chloro and fluoro substituents in this compound could enhance binding affinity to hydrophobic enzyme pockets, while the methoxycarbonyl group improves solubility.

Material Science

In organic electronics, boronic acids serve as intermediates for conjugated polymers. The electron-deficient aromatic system in this compound may facilitate charge transport in thin-film transistors.

Future Research Directions

  • Synthetic Optimization: Develop room-temperature borylation protocols to reduce energy consumption.

  • Biological Screening: Evaluate anticancer or antimicrobial activity in vitro.

  • Stability Studies: Investigate degradation pathways under physiological conditions.

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